![molecular formula C14H13BrN2O4S B4240609 2-[4-[(4-Bromophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4240609.png)
2-[4-[(4-Bromophenyl)sulfamoyl]phenoxy]acetamide
Overview
Description
2-[4-[(4-Bromophenyl)sulfamoyl]phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of a bromophenyl group, an amino sulfonyl group, and a phenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Bromophenyl)sulfamoyl]phenoxy]acetamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 4-aminophenol, undergoes bromination to introduce a bromine atom at the para position, yielding 4-bromo-2-aminophenol.
Sulfonylation: The brominated compound is then subjected to sulfonylation using a sulfonyl chloride reagent, resulting in the formation of 4-bromo-2-(sulfonylamino)phenol.
Etherification: The sulfonylated compound is reacted with chloroacetic acid in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Bromophenyl)sulfamoyl]phenoxy]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The amino sulfonyl group can be oxidized or reduced under appropriate conditions, resulting in the formation of sulfoxides or sulfides, respectively.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxy acetamides, sulfoxides, sulfides, and coupled aromatic compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound has shown promise in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Bromophenyl)sulfamoyl]phenoxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-aminophenol: A precursor in the synthesis of 2-[4-[(4-Bromophenyl)sulfamoyl]phenoxy]acetamide.
Phenoxy acetamide derivatives: Compounds with similar structural features but different substituents on the phenyl or acetamide groups.
Uniqueness
This compound is unique due to the combination of its bromophenyl, amino sulfonyl, and phenoxy acetamide moieties. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other related compounds.
Properties
IUPAC Name |
2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4S/c15-10-1-3-11(4-2-10)17-22(19,20)13-7-5-12(6-8-13)21-9-14(16)18/h1-8,17H,9H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBVZQGQCLVVIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4240526.png)
![methyl 4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4240545.png)
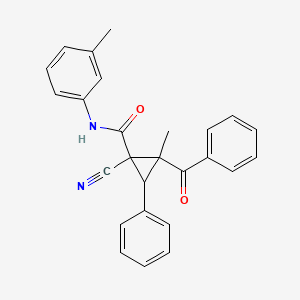
![3-(4-Iodophenyl)-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B4240553.png)
![1-oxo-N-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4240566.png)
![N-(3,4,5-TRIMETHOXYPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B4240572.png)
![3-[2-(3-Nitrophenyl)-2-oxoethyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B4240576.png)
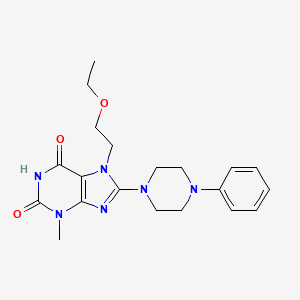
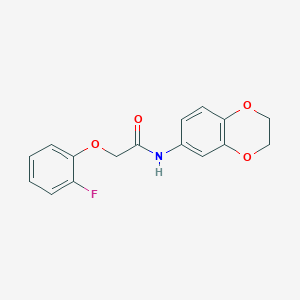
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]nicotinamide](/img/structure/B4240595.png)
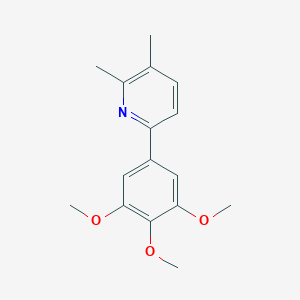
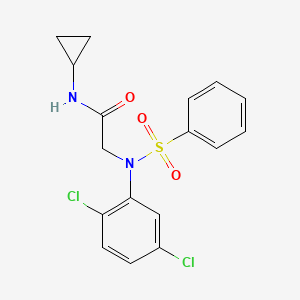
![5-{[(4-methylphenyl)thio]methyl}-N-phenyl-2-furamide](/img/structure/B4240622.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4240624.png)
